molecular formula C25H26O6 B157502 8-Lavandulylkaempferol CAS No. 883859-83-4

8-Lavandulylkaempferol

Cat. No. B157502
M. Wt: 422.5 g/mol
InChI Key: RLJJIYPLHFCLRD-UHFFFAOYSA-N
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Description

8-Lavandulylkaempferol is a flavonoid that can be isolated from Sophora flaWescens . It exhibits cytotoxic activity against the KB epidermoid carcinoma cell line .


Molecular Structure Analysis

8-Lavandulylkaempferol is a tetrahydroxyflavone that is kaempferol substituted by a lavandulyl group at position 8 . Its molecular formula is C25H26O6 .


Chemical Reactions Analysis

8-Lavandulylkaempferol exhibits significant inhibitory effects with IC(50) values of 7.10 and 8.11 microM for butyrylcholinesterase and acetylcholinesterase, respectively . It also shows inhibitory activities against aldose reductase .


Physical And Chemical Properties Analysis

The molecular weight of 8-Lavandulylkaempferol is 422.47 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antioxidant and Free Radical Scavenging Activities

8-Lavandulylkaempferol, a lavandulylated flavonoid isolated from the roots of Sophora flavescens, exhibits notable antioxidant properties. It acts as a scavenger for both 1,1-diphenyl-2-picrylhydrazyl radicals and peroxynitrite (ONOO), indicating its potential in combating oxidative stress-related diseases (Jin-Chul Jung et al., 2005).

Interaction with Estrogen Receptors

Research on flavonoids from Sophora flavescens, including 8-lavandulylkaempferol, has demonstrated their capacity to bind to rat uterine estrogen receptors. This binding, though weak, suggests potential implications for the compound in hormone-related research or therapies (Pablo Ibieta Hillerns & M. Wink, 2005).

Enzymatic Studies and Biological Synthesis

The compound's role in enzymatic processes has been studied, specifically in the context of Sophora flavescens cell suspension cultures. Research into dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase, an enzyme, highlights how 8-lavandulylkaempferol and similar compounds are enzymatically processed, broadening our understanding of plant biochemistry and potential biotechnological applications (H. Yamamoto, M. Senda, K. Inoue, 2000).

Potential in Alzheimer's Disease Therapy

8-Lavandulylkaempferol has been identified as a significant inhibitor of beta-site APP cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease research. It also exhibits inhibitory effects on cholinesterases, including butyrylcholinesterase and acetylcholinesterase. These findings position it as a potential candidate for Alzheimer's disease prevention and treatment (H. Jung et al., 2010).

Antimicrobial Properties

New lavandulylated flavonoids, including 8-lavandulylkaempferol, isolated from Streptomyces sp. G248, have shown remarkable antimicrobial activity. This discovery opens avenues for the development of new antimicrobial agents derived from natural sources (Duc Danh Cao et al., 2019).

Safety And Hazards

When handling 8-Lavandulylkaempferol, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJJIYPLHFCLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Lavandulylkaempferol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
HA Jung, T Yokozawa, BW Kim, JH Jung… - The American journal of …, 2010 - World Scientific
… In this study, BACE1 activities were significantly inhibited by 8-lavandulylkaempferol (IC50 … In particular, 8-lavandulylkaempferol exhibited significant inhibitory effects with IC50 values …
Number of citations: 63 www.worldscientific.com
HA Jung, NY Yoon, SS Kang, YS Kim… - Journal of Pharmacy …, 2008 - Wiley Online Library
… We have previously demonstrated the antioxidant properties of desmethylanhydroicaritin and 8-lavandulylkaempferol from S. flavescens as 1,1-diphenyl-2-picrylhydrazyl (DPPH) …
Number of citations: 101 onlinelibrary.wiley.com
CC Shen, TW Lin, YL Huang, ST Wan… - Journal of natural …, 2006 - ACS Publications
… , sophoraflavanone K (1), sophoraflavanone L (2), 8-lavandulylkaempferol (3), and cyclokuraridin (4), a new … Therefore, compound 3 was identified as 8-lavandulylkaempferol. …
Number of citations: 52 pubs.acs.org
A Julius, W Hopper - Journal of Young Pharmacists, 2018 - jyoungpharm.org
… 8-lavandulylkaempferol had hydrogen bond interaction with Ser342 and Glu343. Rosmaric acid showed π-cation interaction with Arg288 and hydrogen bond interactions with Tyr473 …
Number of citations: 7 www.jyoungpharm.org
J Jung, SS Kang, JJ Woo, JS Choi - Archives of pharmacal research, 2005 - Springer
A new lavandulylated flavonoid, 8-lavandulylkaempferol (1), was isolated from the roots ofSophora flavescens aiton (Leguminosae). The structure of this compound was determined via …
Number of citations: 38 link.springer.com
YF Ueng, CC Chen, CC Tsai, P Souček - Journal of ethnopharmacology, 2009 - Elsevier
… (1), 0.52 μg of kurarinone (2), 1.20 μg of 8-prenylkaempferol (3), 0.29 μg of sophoraflavanone G (4), 0.30 μg of isokurarinone (5), and 0.86 μg of 8-lavandulylkaempferol (6) was injected …
Number of citations: 21 www.sciencedirect.com
I Oh, WY Yang, SC Chung, TY Kim, KB Oh… - Archives of pharmacal …, 2011 - Springer
A series of flavonoids (1–14) was isolated from the roots of Sophora flavescens. We evaluated their ability to inhibit both microbial growth and sortase A, an enzyme that plays a key role …
Number of citations: 86 link.springer.com
S Bouknana, M Bouhrim, H Ouassou… - Letters in Drug …, 2018 - ingentaconnect.com
… [12] Desmethylanhydroicaritin and 8lavandulylkaempferol inhibited RLAR and rhAR with … desmethylanhydroicaritin, 8lavandulylkaempferol and kushenol C, kuraridin and (2S)-7,4′-…
Number of citations: 0 www.ingentaconnect.com
M Boozari, S Soltani, M Iranshahi - Phytotherapy Research, 2019 - Wiley Online Library
The genus Sophora (Fabaceae) has been used in traditional medicine for years. Prenylated flavonoids are one of the constituents of Sophora species that play important roles in their …
Number of citations: 44 onlinelibrary.wiley.com
I Uriarte-Pueyo, MI Calvo - Current medicinal chemistry, 2011 - ingentaconnect.com
… 8-Lavandulylkaempferol …
Number of citations: 200 www.ingentaconnect.com

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